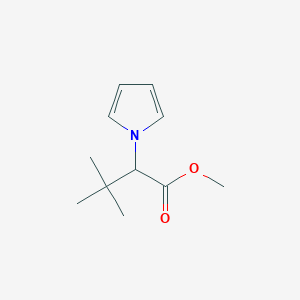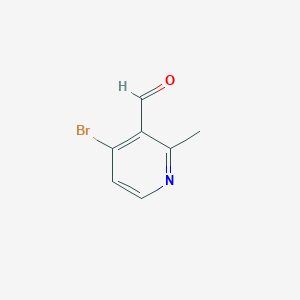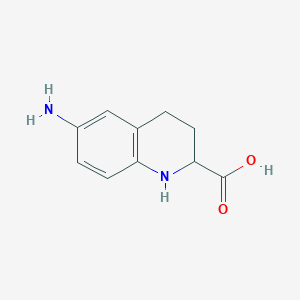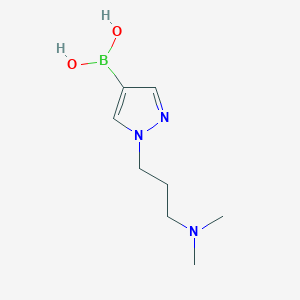
2-(Chloromethyl)-1-fluoronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloromethyl group and a fluorine atom attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-fluoronaphthalene typically involves the chloromethylation of 1-fluoronaphthalene. This can be achieved through the reaction of 1-fluoronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring of 1-fluoronaphthalene to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-1-fluoronaphthalene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to specific positions on the naphthalene ring.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under controlled conditions to achieve selective substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.
Major Products Formed
Nucleophilic Substitution: Products such as azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Products such as nitro, sulfonic acid, and halogenated derivatives.
Oxidation and Reduction: Products such as carboxylic acids and hydrocarbons.
科学的研究の応用
2-(Chloromethyl)-1-fluoronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 2-(Chloromethyl)-1-fluoronaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, influences the electronic distribution in the naphthalene ring, thereby affecting the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-1-bromonaphthalene
- 2-(Chloromethyl)-1-iodonaphthalene
- 2-(Chloromethyl)-1-chloronaphthalene
Uniqueness
2-(Chloromethyl)-1-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it different from its halogenated analogs.
特性
分子式 |
C11H8ClF |
|---|---|
分子量 |
194.63 g/mol |
IUPAC名 |
2-(chloromethyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C11H8ClF/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 |
InChIキー |
VLMXWCNPTWTTIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Spiro[cyclopropane-1,9'-fluorene]](/img/structure/B11903436.png)


![3-([1,1'-biphenyl]-4-yl)-2H-azirine](/img/structure/B11903459.png)



![(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11903473.png)
